molecular formula C17H20ClN B175978 N,N-dibenzyl-3-chloropropan-1-amine CAS No. 16045-94-6

N,N-dibenzyl-3-chloropropan-1-amine

Cat. No. B175978
CAS RN: 16045-94-6
M. Wt: 273.8 g/mol
InChI Key: LHJJKBNOKYQDFO-UHFFFAOYSA-N
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Patent
US06610859B1

Procedure details

To a stirred suspension of K2CO3 (200 g, 1.5 mole) in cyclohexane 200 mL and 1-bromo-3-chloropropane (540 gms, 3.4 mole) is added dropwise over a period of 1 h at 20° C. dibenzyl amine (442 g, 2.24 mole). After complete addition the reaction is allowed to stir for an additional 20 h. The crude reaction mixture is filtered and then washed with saturated NaCl (3×100 mL). The organic phase is extracted with 3N HCl (3×100 mL). The resulting aqueous phase, containing the desired product as the hydrochloric salt, is washed with hexanes (3×100 mL) to remove any residual BCP. The aqueous phase is subsequently basified with 50wt % NaOH and extracted with cyclohexane (3×100 mL). After solvent removal 324 g (53% yield) of the title compound was isolated as a yellow oil.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
442 g
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][CH2:9][CH2:10][Cl:11].[CH2:12]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1CCCCC1>[CH2:20]([N:19]([CH2:8][CH2:9][CH2:10][Cl:11])[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
540 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
442 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the reaction
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with saturated NaCl (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 3N HCl (3×100 mL)
ADDITION
Type
ADDITION
Details
The resulting aqueous phase, containing the desired product as the hydrochloric salt
WASH
Type
WASH
Details
is washed with hexanes (3×100 mL)
CUSTOM
Type
CUSTOM
Details
to remove any residual BCP
EXTRACTION
Type
EXTRACTION
Details
extracted with cyclohexane (3×100 mL)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 324 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.